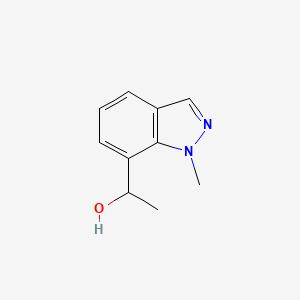![molecular formula C10H6N2O B11913692 Furo[3,4-b]quinoxaline CAS No. 269-71-6](/img/structure/B11913692.png)
Furo[3,4-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[3,4-b]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a fused ring system consisting of a furan ring and a quinoxaline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Furo[3,4-b]quinoxaline can be achieved through several methods. One common approach involves the condensation of substituted 9,10-phenanthroquinone with 3,4-diaminofurazan under acidic conditions . Another method includes the reaction of 5,6-difluorobenzofuroxane with ethyl acetoacetate in the presence of triethylamine, followed by subsequent transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-free catalysis has been explored to make the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: Furo[3,4-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-1,4-dioxide derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can participate in substitution reactions, such as halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated furoquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Furo[3,4-b]quinoxaline has found applications in various scientific research fields:
Wirkmechanismus
The mechanism of action of Furo[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . The compound’s ability to intercalate into DNA and induce oxidative stress also contributes to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Furo[2,3-b]quinoxaline: Another positional isomer with similar structural features but different electronic properties.
Pyrrolo[3,4-b]quinoxaline: A related compound with a pyrrole ring instead of a furan ring.
Uniqueness: Furo[3,4-b]quinoxaline is unique due to its specific ring fusion pattern, which imparts distinct electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe .
Eigenschaften
CAS-Nummer |
269-71-6 |
|---|---|
Molekularformel |
C10H6N2O |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
furo[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H6N2O/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-6H |
InChI-Schlüssel |
NTXBSHWBLIQXIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC3=COC=C3N=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


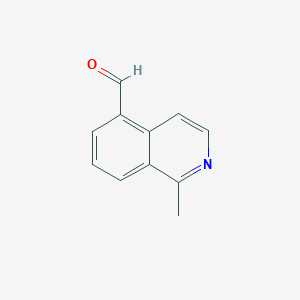
![2H-Cyclopenta[G]quinoxaline](/img/structure/B11913614.png)
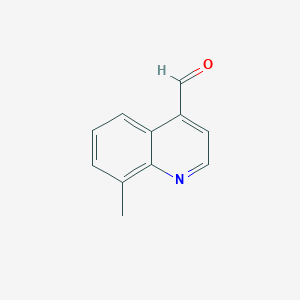
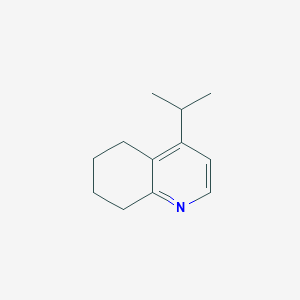
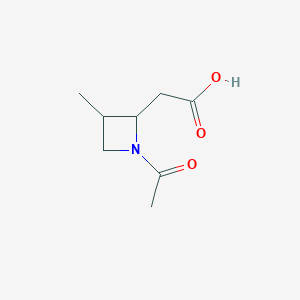
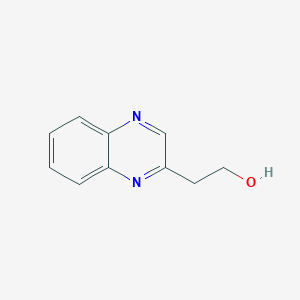
![6,8-Dihydrofuro[3,4-g]quinoxaline](/img/structure/B11913633.png)

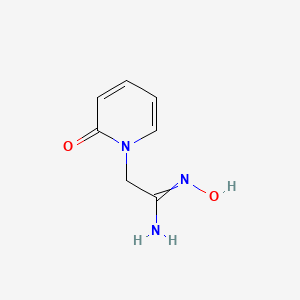
![2-Chloro-8-fluoroimidazo[1,2-A]pyridine](/img/structure/B11913668.png)
![2H-Imidazo[4,5-G]quinoline](/img/structure/B11913673.png)
